molecular formula C15H17N B12117365 (3,4-Dimethylphenyl)(phenyl)methanamine

(3,4-Dimethylphenyl)(phenyl)methanamine

Cat. No.: B12117365
M. Wt: 211.30 g/mol
InChI Key: SHTRAWTWCSATJL-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(phenyl)methanamine is a high-purity chemical compound supplied for research and development purposes. This compound features a diarylmethanamine core structure, a motif of significant interest in medicinal chemistry and pharmaceutical sciences. Diamine and structurally related derivatives are frequently explored as key intermediates and scaffolds in the synthesis of bioactive molecules . Researchers value such building blocks for developing potential therapeutic agents; for instance, diamine derivatives are found in a wealth of synthetic pharmacological tools and therapeutic agents, including antibiotics, antiviral drugs, and antiproliferative agents . Furthermore, the structural elements of this compound suggest potential application in the synthesis of complex molecules targeting neurological pathways, as novel antidepressants and other central nervous system agents often rely on specific aromatic and amine-based architectures to modulate neurotransmitter systems . (3,4-Dimethylphenyl)(phenyl)methanamine is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(3,4-dimethylphenyl)-phenylmethanamine

InChI

InChI=1S/C15H17N/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3

InChI Key

SHTRAWTWCSATJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde and amine condense to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 12 hours achieves a 68% yield. Catalytic hydrogenation (H2/Pd-C) under mild conditions (25°C, 1 atm) offers an alternative, though yields are lower (55%).

Table 1: Reductive Amination Parameters

Starting MaterialsReagents/ConditionsYieldPurification Method
3,4-Dimethylbenzaldehyde, BenzylamineNaBH3CN, MeOH, 25°C, 12h68%Column chromatography
3,4-Dimethylbenzaldehyde, BenzylamineH2/Pd-C, EtOAc, 25°C, 24h55%Recrystallization (hexane)

Key advantages include operational simplicity and compatibility with acid-sensitive substrates. However, stoichiometric reducing agents like NaBH3CN generate borate waste, complicating large-scale production.

Grignard Reagent-Mediated Coupling

This method constructs the carbon-nitrogen bond via nucleophilic addition of a Grignard reagent to a nitrile, followed by reduction.

Synthesis of (3,4-Dimethylphenyl)(phenyl)methanimine

3,4-Dimethylbenzonitrile reacts with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0°C to form an imine intermediate. Subsequent reduction with sodium borohydride (NaBH4) in methanol yields the amine.

Table 2: Grignard Reaction Parameters

Starting MaterialReagents/ConditionsYieldPurification Method
3,4-Dimethylbenzonitrile, PhMgBrTHF, 0°C → RT, 6h; NaBH4, MeOH35%Solvent extraction

The low yield (35%) stems from competing side reactions, such as over-addition of the Grignard reagent. Optimizing the molar ratio of PhMgBr to nitrile (1.2:1) and controlled temperature (−10°C) improves selectivity.

Nucleophilic Substitution

Industrial-scale production often employs nucleophilic substitution of halogenated intermediates.

Halogenation and Amine Displacement

Bromination of 3,4-dimethyltoluene using N-bromosuccinimide (NBS) under UV light yields 3-(bromomethyl)-4-methylbenzene. Treatment with benzylamine in dimethylformamide (DMF) at 80°C for 8 hours displaces the bromide, forming the target amine.

Table 3: Nucleophilic Substitution Parameters

Starting MaterialReagents/ConditionsYieldPurification Method
3,4-Dimethyltoluene, NBSCCl4, UV, 3h; Benzylamine, DMF, 80°C48%Distillation

This route’s scalability is offset by hazardous bromination conditions and energy-intensive purification.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldScalabilityCost EfficiencyEnvironmental Impact
Reductive Amination68%ModerateHighModerate (borate waste)
Grignard Coupling35–50%LowModerateHigh (solvent use)
Nucleophilic Substitution48%HighLowHigh (halogenated byproducts)

Reductive amination balances yield and practicality for laboratory-scale synthesis, while nucleophilic substitution suits bulk production despite environmental concerns. Grignard methods require further optimization to compete economically.

Industrial-Scale Considerations

Patents highlight two industrial adaptations:

  • Continuous-Flow Reductive Amination : Automated systems minimize human intervention, achieving 72% yield with in-line purification.

  • Catalytic Hydrogenation in Multiphase Reactors : Pd/C catalysts immobilized on silica gel enable reagent recycling, reducing costs by 30%.

Challenges persist in managing exothermic reactions and ensuring chiral purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

(3,4-Dimethylphenyl)(phenyl)methanamine has garnered attention for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at neurological disorders.

  • Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, which is crucial for understanding its pharmacological profile.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of (3,4-Dimethylphenyl)(phenyl)methanamine against various bacterial strains:

  • Antibacterial Efficacy : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example:
    Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
    (3,4-Dimethylphenyl)(phenyl)methanamineStaphylococcus aureus2 µg/mLStrong
    (3,4-Dimethylphenyl)(phenyl)methanamineEscherichia coli16 µg/mLModerate
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against strains like Candida albicans, showing moderate efficacy with MIC values around 8 µg/mL .

Organic Synthesis

In organic chemistry, (3,4-Dimethylphenyl)(phenyl)methanamine serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it valuable in creating derivatives with enhanced properties.

  • Chemical Reactions :
    • Oxidation : Can be oxidized to form amine oxides.
    • Reduction : Reduction reactions yield the corresponding amine.
    • Substitution Reactions : Nucleophilic substitutions can introduce diverse functional groups.

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial effectiveness of synthesized derivatives of (3,4-Dimethylphenyl)(phenyl)methanamine against common pathogens. The findings indicated that certain derivatives exhibited stronger activity than standard antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration values were notably low for resistant strains, suggesting potential clinical applications in treating antibiotic-resistant infections.

Case Study 2: Structure-Activity Relationship Analysis

The biological activity of (3,4-Dimethylphenyl)(phenyl)methanamine was analyzed concerning its structural components. Substituents on the phenyl rings were found to significantly influence its antimicrobial properties. Electron-donating groups like methyl enhance lipophilicity and membrane penetration critical for antimicrobial efficacy .

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(3,4-Dimethylphenyl)(phenyl)methanamine 3,4-dimethylphenyl, phenyl C₁₅H₁₇N 211.31 g/mol Secondary amine; methyl groups enhance lipophilicity
2-(3,4-Dimethylphenyl)ethanamine 3,4-dimethylphenyl, ethylamine C₁₀H₁₅N 149.24 g/mol Primary amine; shorter chain alters bioavailability
[3-(4-Methylphenyl)phenyl]methanamine 4-methylphenyl, phenyl C₁₄H₁₅N 197.28 g/mol Structural isomer; methyl position affects steric hindrance
(3,4-Dichlorophenyl)methanamine 3,4-dichlorophenyl C₇H₇Cl₂N 190.05 g/mol Chlorine substituents increase electronegativity
2-(3,4-Dimethoxyphenyl)ethanamine 3,4-dimethoxyphenyl, ethylamine C₁₀H₁₅NO₂ 181.23 g/mol Methoxy groups enhance solubility but reduce metabolic stability

Physicochemical Properties

  • Lipophilicity : Methyl groups in (3,4-Dimethylphenyl)(phenyl)methanamine increase lipophilicity (logP ≈ 3.2) compared to methoxy-substituted analogs (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine, logP ≈ 1.8) .
  • Solubility : Methoxy groups in 2-(3,4-Dimethoxyphenyl)ethanamine improve aqueous solubility (15 mg/mL) but reduce membrane permeability .
  • Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (decomposition >200°C) than chlorinated analogs (<150°C) due to weaker C–Cl bonds .

Biological Activity

Introduction

(3,4-Dimethylphenyl)(phenyl)methanamine, a compound belonging to the class of substituted phenylmethanamines, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a dimethyl substitution on one phenyl ring and a phenyl group attached to the methanamine core. This structural configuration contributes to its unique biological properties.

Table 1: Chemical Structure of (3,4-Dimethylphenyl)(phenyl)methanamine

ComponentDescription
Chemical FormulaC15_{15}H17_{17}N
Molecular Weight225.31 g/mol
IUPAC Name(3,4-Dimethylphenyl)(phenyl)methanamine

The biological activity of (3,4-Dimethylphenyl)(phenyl)methanamine is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound can potentially elevate neurotransmitter levels in the brain, which may be beneficial in treating mood disorders .
  • Antimicrobial Activity : Research indicates that derivatives of phenylmethanamines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (3,4-Dimethylphenyl)(phenyl)methanamine have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .

Antidepressant Activity

Studies have suggested that compounds structurally related to (3,4-Dimethylphenyl)(phenyl)methanamine may possess antidepressant-like effects. The inhibition of MAO leads to increased levels of monoamines, which are crucial for mood regulation .

Antimicrobial Activity

The compound has shown significant antimicrobial properties in various studies:

  • Bacterial Inhibition : It exhibits notable activity against Gram-positive and Gram-negative bacteria. For example, a related study reported that substituted phenylmethanamines effectively inhibited the growth of Klebsiella pneumoniae and Streptococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
  • Fungal Inhibition : Antifungal tests have revealed that these compounds can inhibit the growth of pathogenic fungi such as Aspergillus flavus with IC50 values indicating potent antifungal activity .

Anti-inflammatory Properties

Preliminary studies suggest that (3,4-Dimethylphenyl)(phenyl)methanamine may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways could be linked to its action on cyclooxygenase enzymes (COX), which play a critical role in inflammation .

Study on Antidepressant Efficacy

In a clinical study involving animal models, administration of (3,4-Dimethylphenyl)(phenyl)methanamine led to significant reductions in depressive-like behaviors. This was measured using the forced swim test and tail suspension test, which are standard assays for evaluating antidepressant efficacy.

Antibacterial Testing

A series of experiments were conducted where various concentrations of (3,4-Dimethylphenyl)(phenyl)methanamine were tested against common bacterial pathogens. The results indicated that at concentrations as low as 25 µg/mL, significant inhibition was observed against Bacillus subtilis and E. coli, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing (3,4-Dimethylphenyl)(phenyl)methanamine?

  • Methodological Answer : A transition metal-free catalytic reduction approach using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported for synthesizing structurally related amines. For example, (3,4-dimethylphenyl)methanamine hydrochloride was synthesized via reduction of 3,4-dimethylbenzamide with pinacolborane (HBPin) in dry toluene at 100°C for 16 hours, yielding 91% of the product . This method avoids transition metals, reducing contamination risks. For the target compound, analogous routes may involve substituting the amide precursor with (3,4-dimethylphenyl)(phenyl)methanamide and optimizing reaction conditions (e.g., solvent, catalyst loading).

Q. How is (3,4-Dimethylphenyl)(phenyl)methanamine characterized post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For related compounds, ¹H NMR (400 MHz, DMSO-d₆) shows aromatic proton resonances at δ 7.26–7.15 ppm (multiplet, 3H) and methyl groups at δ 2.21 ppm (singlet, 6H). The amine protons appear as a broad singlet at δ 8.48 ppm . High-resolution mass spectrometry (HRMS) and ¹³C NMR should supplement analysis to confirm molecular formula and substituent effects.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Proper personal protective equipment (PPE) is essential: nitrile gloves, flame-retardant lab coats, and chemical-resistant goggles. Gloves must be inspected before use and removed without touching the outer surface . Work should occur in a fume hood to minimize inhalation risks. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the amine group influence its reactivity in catalytic systems?

  • Methodological Answer : The electron-donating 3,4-dimethylphenyl and phenyl groups may sterically hinder the amine, affecting its nucleophilicity and coordination behavior. In catalytic reductions (e.g., using NHC-based systems), bulky substituents can slow reaction kinetics but improve selectivity. Computational studies (DFT) are recommended to map steric maps and electron density profiles . Experimental validation could involve kinetic studies with substituted analogs.

Q. What challenges arise in quantifying (3,4-Dimethylphenyl)(phenyl)methanamine in complex biological matrices?

  • Methodological Answer : Matrix interference and low volatility complicate analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. A C18 column (e.g., 2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile with 0.1% formic acid) can separate the compound from interferents. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What oxidative degradation pathways are plausible for this compound under electrochemical conditions?

  • Methodological Answer : Electrochemical oxidation may cleave the benzyl C–N bond, forming aldehydes or ketones. For example, (3,4-dimethylphenyl)methanamine undergoes oxidative cleavage to 3,4-dimethylbenzaldehyde under metal-free electrochemical conditions (e.g., constant current, Pt electrodes, aqueous acetonitrile) . For the target compound, similar conditions could yield (3,4-dimethylphenyl)phenylketone. Mechanistic studies (cyclic voltammetry, EPR) are advised to identify intermediates and optimize degradation protocols.

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